1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

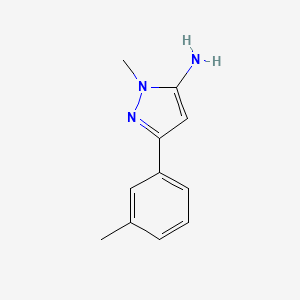

1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. This compound features a pyrazole ring substituted with a methyl group at the 1-position and a m-tolyl group at the 3-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine typically involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with m-toluidine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing postprandial hyperglycemia in diabetic patients.

Comparison with Similar Compounds

- 1-Methyl-3-phenyl-1H-pyrazol-5-amine

- 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine

- 1-Methyl-3-(o-tolyl)-1H-pyrazol-5-amine

Comparison: 1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine is unique due to the position of the tolyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various enzymes and receptors, making it a valuable molecule for targeted drug design and development .

Biological Activity

1-Methyl-3-(m-tolyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its ability to interact with various biological targets. The m-tolyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with enzymes and receptors.

The primary biological activity of this compound is attributed to its role as an α-glucosidase inhibitor . This mechanism involves binding to the active site of the enzyme, thereby inhibiting the hydrolysis of carbohydrates into glucose. This action can be beneficial in managing conditions like diabetes by reducing postprandial blood glucose levels.

Therapeutic Applications

Research indicates that this compound exhibits a range of therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, making them candidates for analgesic drug development.

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

Comparative Analysis

A comparison with structurally similar compounds reveals that the position of substituents on the pyrazole ring significantly influences biological activity. For instance, 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine and 1-Methyl-3-(o-tolyl)-1H-pyrazol-5-amine exhibit different binding affinities and selectivities towards enzymes due to the steric effects of the tolyl group.

| Compound Name | α-Glucosidase Inhibition | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | Low | Moderate | High |

| 1-Methyl-3-(o-tolyl)-1H-pyrazol-5-amine | High | Low | Moderate |

Case Studies

Several studies underscore the biological activity of this compound:

- Enzyme Inhibition Study : A recent investigation assessed the compound's efficacy as an α-glucosidase inhibitor, revealing an IC50 value indicating moderate potency compared to established inhibitors like acarbose .

- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced TNF-α levels in stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory conditions .

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results with MIC values comparable to standard antibiotics, highlighting its potential in treating infections caused by resistant strains .

Properties

IUPAC Name |

2-methyl-5-(3-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-3-5-9(6-8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOZJIULYUGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.